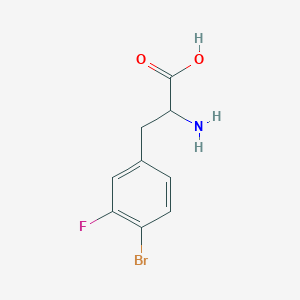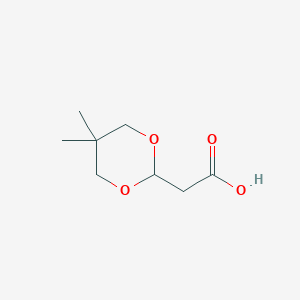
2-(5,5-Dimethyl-1,3-dioxan-2-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid: is an organic compound characterized by a dioxane ring substituted with a dimethyl group and an acetic acid moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid typically involves the reaction of neopentyl glycol with acetic anhydride in the presence of an acid catalyst. The reaction proceeds through the formation of a dioxane ring, followed by the introduction of the acetic acid group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods: In industrial settings, the production of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Neopentyl glycol, acetic anhydride
Catalyst: Acidic ion-exchange resins
Reaction Conditions: Elevated temperatures (80-100°C) and pressures to enhance reaction rates and product formation.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the dioxane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde.
Reduction: Formation of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethanol.
Substitution: Formation of halogenated derivatives like 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetyl chloride.
科学研究应用
Chemistry: 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate for enzymes involved in the metabolism of dioxane derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drug candidates with anti-inflammatory and analgesic properties.
Industry: In industrial applications, 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid is used in the production of polymers, resins, and plasticizers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of specialty chemicals.
作用机制
The mechanism of action of 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural modifications. The dioxane ring and acetic acid moiety play crucial roles in binding to the active sites of enzymes, influencing their catalytic activity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, such as oxidoreductases and hydrolases.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways and cellular responses.
相似化合物的比较
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetaldehyde
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)ethanol
- 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetyl chloride
Uniqueness: 2-(5,5-Dimethyl-1,3-dioxan-2-yl)acetic acid stands out due to its unique combination of a stable dioxane ring and a reactive acetic acid group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its stability under various reaction conditions and its ability to form multiple derivatives enhance its utility in scientific research and industrial applications.
属性
CAS 编号 |
1245643-79-1 |
|---|---|
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
2-(5,5-dimethyl-1,3-dioxan-2-yl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-8(2)4-11-7(12-5-8)3-6(9)10/h7H,3-5H2,1-2H3,(H,9,10) |
InChI 键 |
LHGGRHJNMRLWTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(OC1)CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


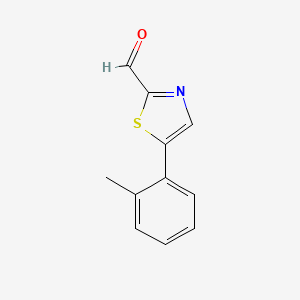

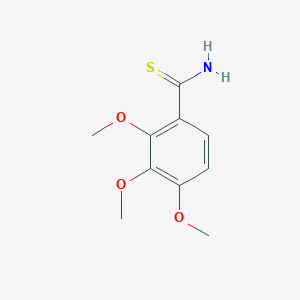
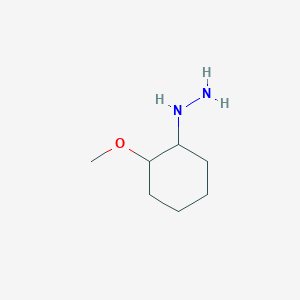
![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B12443825.png)
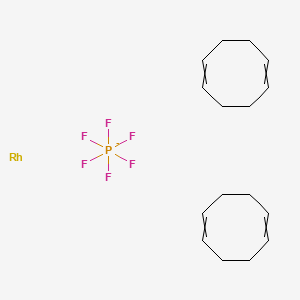
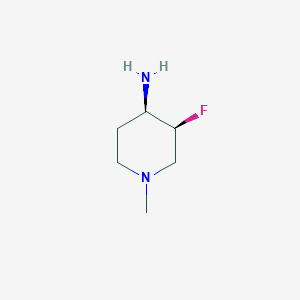
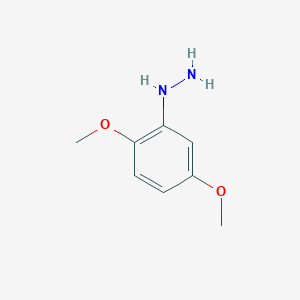
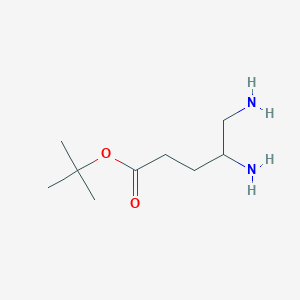
![4-Nitrobenzyl 2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12443862.png)

